

An In-depth Technical Guide to the Ionizable Lipidoid 503O13

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Compound of Interest

Compound Name: 503O13

Cat. No.: B11935329

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For Researchers, Scientists, and Drug Development Professionals

Introduction

503O13 is a biodegradable, ionizable cationic lipidoid that has emerged as a significant component in the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) in vivo.[1] Its rational design, incorporating features like optimal tail length and tertiary amines, contributes to its high efficiency in gene silencing.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **503O13**, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Properties

503O13 is chemically known as 7,11-dimethyl-4,14-bis[3-oxo-3-(tridecyloxy)propyl]-4,7,11,14-tetraazaheptadecanedioic acid, 1,17-ditridecyl ester.[1] Its structure is designed for effective siRNA encapsulation and delivery.

A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Source
CAS Number	1566560-20-0	[1] [3] [4]
Molecular Formula	C73H144N4O8	[1] [3] [4]
Molecular Weight	1206.0 g/mol	[1] [3]
Purity	≥90%	[1]
Appearance	A solution in ethanol	[1]
Solubility	Soluble in Ethanol and Methanol	[1]
Storage	-20°C	[3] [4]

Application in siRNA Delivery

503O13 is a key component in the formation of LNPs designed to encapsulate and deliver siRNA to target cells. These LNPs are engineered for high transfection efficiency and biodegradability, which mitigates potential toxicity.

In Vivo Gene Silencing

LNPs formulated with **503O13** have demonstrated potent in vivo gene silencing activity. A key study highlighted that LNPs encapsulating siRNA targeting Factor VII mRNA led to a significant decrease in serum Factor VII levels in mice.[\[1\]](#) This demonstrates the potential of **503O13**-based LNPs for therapeutic applications.

Parameter	Value	Condition	Source
EC50	0.01 mg/kg	In preclinical models for gene silencing	[2]
Blood Clearance (t1/2)	6 min	In vivo	[2]

Experimental Protocols

The following sections detail the methodologies for key experiments involving **503O13**.

LNP Formulation

A common method for formulating **503O13**-containing LNPs for siRNA delivery involves a rapid mixing process.

Materials:

- **503O13**
- Dioleoylphosphatidylethanolamine (DOPE)
- Cholesterol
- C16-PEG2000 ceramide (PEG-lipid)
- siRNA
- Ethanol
- Aqueous buffer (e.g., citrate buffer, pH 4.0)

Protocol:

- Dissolve **503O13**, DOPE, cholesterol, and PEG-lipid in ethanol to prepare the lipid-ethanol solution.
- Dissolve the siRNA in an aqueous buffer.
- Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic) using a microfluidic mixing device or a similar system.
- The resulting mixture contains self-assembled LNPs encapsulating the siRNA.
- Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.
- Sterile-filter the final LNP formulation.

In Vivo siRNA Delivery and Efficacy Assessment

This protocol outlines the general steps for evaluating the in vivo efficacy of **503O13**-based LNPs.

Animal Model:

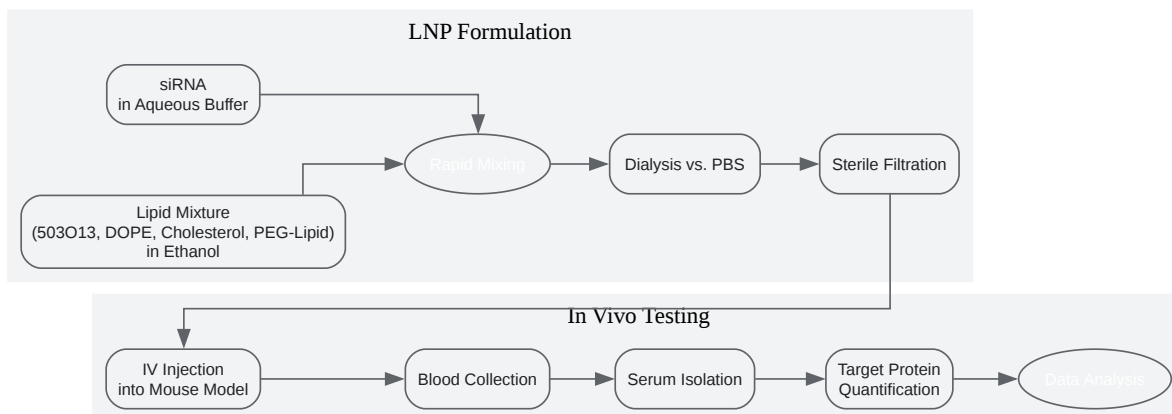
- Typically, mouse models (e.g., C57BL/6) are used.

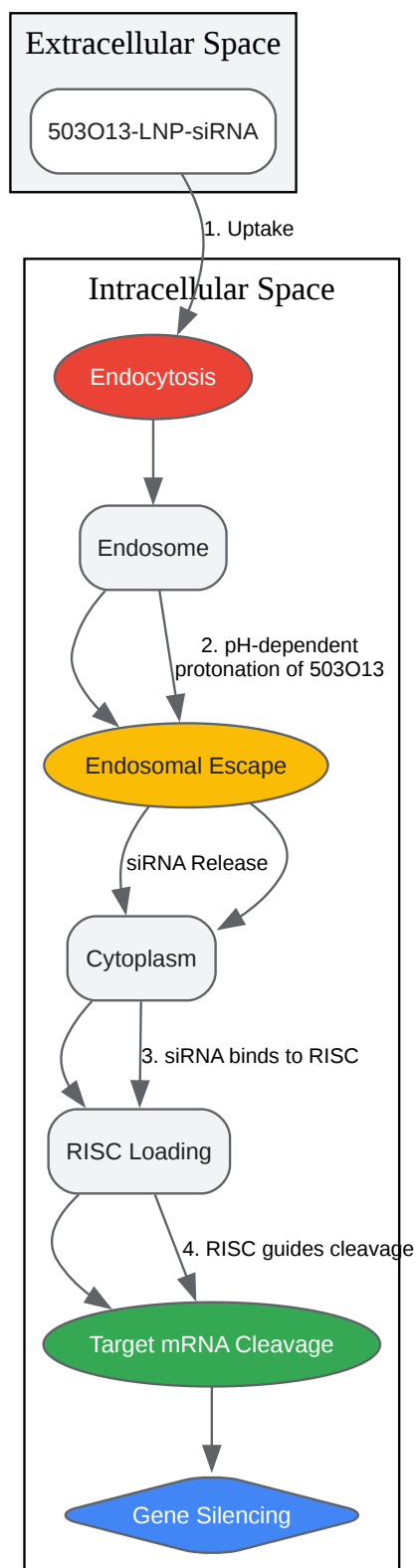
Protocol:

- Administer the **503O13**-LNP-siRNA formulation to the animals via intravenous (IV) injection.
- At predetermined time points post-injection (e.g., 24, 48, 72 hours), collect blood samples.
- Isolate serum from the blood samples.
- Quantify the levels of the target protein (e.g., Factor VII) in the serum using an appropriate assay, such as an enzyme-linked immunosorbent assay (ELISA) or a chromogenic assay.
- Compare the target protein levels in the treated group to a control group (e.g., receiving PBS or LNPs with a scrambled siRNA) to determine the percentage of gene silencing.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the formulation and in vivo testing of **503O13**-based LNPs.





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